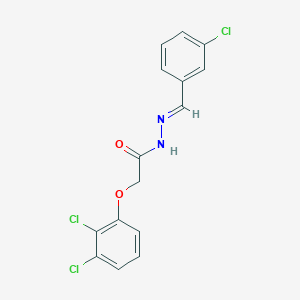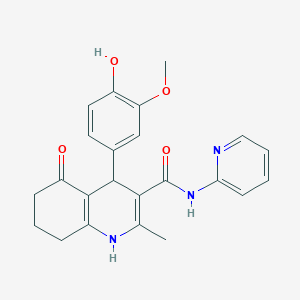![molecular formula C25H33BrN2O2S2 B12037819 (3Z)-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12037819.png)
(3Z)-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound. It features a complex structure with multiple functional groups, including a bromine atom, a thiazolidinone ring, and an indolinone moiety. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one likely involves multiple steps, including:
- Formation of the thiazolidinone ring.
- Introduction of the bromine atom.
- Coupling of the indolinone moiety with the thiazolidinone ring.
Each step would require specific reagents and conditions, such as:
Thiazolidinone formation: Typically involves the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Bromination: Introduction of the bromine atom can be achieved using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling reactions: These might involve palladium-catalyzed cross-coupling reactions or other methods to link the indolinone and thiazolidinone rings.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the indolinone moiety.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce a variety of functional groups at the bromine site.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures often exhibit biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Research might focus on evaluating these activities and understanding the structure-activity relationships.
Medicine
Drug Development: The compound could be investigated as a lead compound for developing new pharmaceuticals, particularly if it shows promising biological activities.
Industry
Materials Science: The unique structure of the compound might make it useful in the development of new materials, such as organic semiconductors or polymers with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In a biological setting, the compound might interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring are known for their diverse biological activities.
Indolinones: Indolinone derivatives are often investigated for their potential as kinase inhibitors and other therapeutic applications.
Uniqueness
The uniqueness of (3Z)-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups and structural features, which might confer unique chemical and biological properties not seen in simpler analogs.
Properties
Molecular Formula |
C25H33BrN2O2S2 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-hexyl-2-oxoindol-3-ylidene)-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H33BrN2O2S2/c1-4-7-9-10-14-27-20-13-12-18(26)15-19(20)21(23(27)29)22-24(30)28(25(31)32-22)16-17(6-3)11-8-5-2/h12-13,15,17H,4-11,14,16H2,1-3H3/b22-21- |
InChI Key |
YEZMWNCWIZSEKS-DQRAZIAOSA-N |
Isomeric SMILES |
CCCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC(CC)CCCC)/C1=O |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC(CC)CCCC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12037739.png)

![3-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B12037753.png)


![N-naphthalen-1-yl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide](/img/structure/B12037788.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12037789.png)
![N-(2,6-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12037801.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12037806.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12037813.png)
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12037817.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B12037832.png)

